Herbimycin C

Description

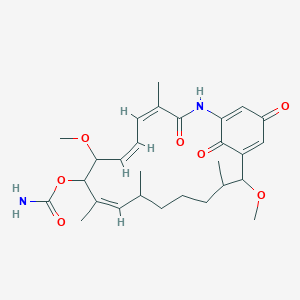

Structure

3D Structure

Properties

IUPAC Name |

[(4Z,6Z,10Z)-8,17-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O7/c1-16-9-7-10-17(2)25(36-6)21-14-20(31)15-22(24(21)32)30-27(33)18(3)11-8-12-23(35-5)26(19(4)13-16)37-28(29)34/h8,11-17,23,25-26H,7,9-10H2,1-6H3,(H2,29,34)(H,30,33)/b12-8-,18-11-,19-13- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUNSLJZECWBAZ-KHWLJBBSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C(C2=CC(=O)C=C(C2=O)NC(=O)C(=CC=CC(C(C(=C1)C)OC(=O)N)OC)C)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/1CCCC(C(C2=CC(=O)C=C(C2=O)NC(=O)/C(=C\C=C/C(C(/C(=C1)/C)OC(=O)N)OC)/C)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microbial Strain Selection and Fermentation

This compound is natively produced by Streptomyces hygroscopicus, a soil-dwelling actinomycete renowned for secondary metabolite synthesis. Strain optimization involves mutagenesis and screening for high-yield variants. Fermentation occurs in submerged cultures with media containing glucose (40 g/L), soybean meal (20 g/L), and trace elements (Fe²⁺, Zn²⁺, Mn²⁺) at pH 7.0–7.4. Aeration (1.0 vvm) and agitation (300 rpm) maintain dissolved oxygen above 30% saturation during the 120–144 hr production phase.

Table 1: Fermentation Parameters for this compound Production

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 28°C | ±15% yield fluctuation |

| pH | 7.2 | Alkaline shifts reduce productivity by 40% |

| Carbon Source | Glucose | 20% higher yield vs. sucrose |

| Nitrogen Source | Soybean meal | Critical for ansa chain biosynthesis |

| Dissolved Oxygen | >30% saturation | Anaerobic conditions halt production |

Extraction and Purification

Post-fermentation broth undergoes centrifugation (10,000 ×g, 20 min) to remove biomass. The supernatant is acidified to pH 3.0 with HCl, precipitating hydrophobic compounds. Crude extracts are subjected to:

-

Solvent Extraction : Ethyl acetate partitioning (3× volumes) recovers 85% of this compound.

-

Chromatography :

Synthetic Approaches to this compound

Retrosynthetic Analysis

The this compound structure comprises:

-

A 19-membered ansa macrolactam

-

A benzoquinone moiety at C-17/C-18

-

Three methoxy groups (C-8, C-14, C-17)

Retrosynthetic disconnections focus on the ansa chain (C-1–C-21) and quinone ring. The C-3–C-11 fragment has been targeted for modular synthesis.

Synthesis of the C3–C11 Fragment

Hirst et al. (1987) developed two distinct strategies for this fragment:

Intramolecular Diels-Alder (IMDA) Approach

-

Objective : Construct bicyclic lactone via IMDA of triene 5 .

-

Synthesis :

-

Triene Formation : Mitsunobu coupling of 4-methyl-3( E),5-dienol with TBS-protected acid (62% yield).

-

IMDA Attempt : Heating at 180°C in xylene failed to induce cyclization.

-

Alternative Substrate : Sulfonyl analog 7 underwent DA but fragmented undesirably under BF₃·OEt₂ catalysis.

-

Lewis Acid-Mediated Cyclocondensation

Table 2: Synthetic Routes to the C3–C11 Fragment

| Method | Key Step | Yield | Stereochemical Outcome |

|---|---|---|---|

| IMDA of Triene 5 | Mitsunobu coupling | 62% | Failed cyclization |

| DA of Sulfonyl 7 | BF₃·OEt₂ fragmentation | 35% | Undesired bicyclo[3.1.0]hexane |

| TiCl₄ Cyclocondensation | Diene + oxazolidinone | 43% | Correct C8/C9 configuration |

Macrolactamization Challenges

Attempts to close the 19-membered ring via:

-

Mitsunobu Conditions : (DIAD, Ph₃P) led to epimerization at C-13.

-

PyBOP Activation : Generated 21-membered byproducts due to incorrect amino acid conformation.

Current solutions employ enzymatic catalysis (subtilisin Carlsberg) in DMF/H₂O (9:1) for kinetic control.

Comparative Analysis of Production Methods

Chemical Reactions Analysis

Types of Reactions

Herbimycin C undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to derivatives with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Biological Activities

Cytotoxicity : Herbimycin C exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Inhibition of Tyrosine Kinases : Studies have shown that this compound can inhibit the activity of pp60c-src, a tyrosine kinase implicated in cancer progression. In colon adenocarcinoma cell lines, treatment with this compound resulted in decreased autophosphorylation of pp60c-src and subsequent growth inhibition .

Applications in Cancer Research

This compound's role as an Hsp90 inhibitor positions it as a candidate for cancer therapy. The following table summarizes key studies demonstrating its anticancer properties:

Case Studies

- Inhibition of Tumor Growth : A study investigated the effects of this compound on HT29 colon adenocarcinoma cells. The results indicated that treatment led to a dose-dependent reduction in cell viability and pp60c-src kinase activity, suggesting its potential as a therapeutic agent against colon cancer .

- Vasodilation Studies : In vascular research, this compound was shown to affect flow-induced vasodilation in rat mesenteric arteries when combined with other inhibitors like indomethacin. This highlights its broader implications beyond oncology, potentially influencing vascular biology .

Mechanism of Action

The mechanism of action of Herbimycin C involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound | Molecular Formula | Key Structural Features | cLogP | Water Solubility (mg/mL) |

|---|---|---|---|---|

| Herbimycin A | C₃₀H₄₂N₂O₉ | Fully O-methylated at C-11, C-15; benzoquinone core | 2.1 | 0.0512 |

| Herbimycin B | C₂₉H₄₀N₂O₉ | Lacks C-17 methoxy group; anti-TMV activity | 1.8 | 0.72 |

| Herbimycin C | C₃₀H₄₂N₂O₉ | Lacks C-11/C-15 O-methylations | 1.5 | 0.8943 |

| Herbimycin G | C₂₈H₄₀N₂O₉ | Reduced benzoquinone to cyclohexenone; lower cLogP | 0.68 | 1.2 |

| TAN-420E | C₂₉H₃₈N₂O₉ | Modified dienamide chain; improved solubility | 0.85 | 1.5 |

Key Observations :

- This compound bridges the solubility gap between highly lipophilic Herbimycin A and newer analogs like Herbimycin G .

Key Observations :

- This compound shows moderate Hsp90 inhibition compared to Herbimycin A but superior solubility, making it a candidate for formulation optimization .

- In HCT116 cells, this compound exhibits lower cytotoxicity (IC₅₀ ~5 μM) than Herbimycin A (IC₅₀ ~0.03 μM), likely due to reduced cell permeability from polar groups .

Q & A

Q. What experimental models are suitable for studying Herbimycin C’s tyrosine kinase inhibition mechanisms?

Methodological Answer:

- Use Src-transformed fibroblasts or cancer cell lines (e.g., 3T3 cells) to assess inhibition of tyrosine kinase activity. Monitor downstream biomarkers like Bik protein degradation rates using immunoblotting .

- Include dose-response assays (e.g., 0–100 µM this compound) to determine IC50 values. Validate with apoptosis assays (e.g., Annexin V staining) to quantify therapeutic effects .

Q. How can researchers detect this compound-producing microbial strains in environmental samples?

Methodological Answer:

- Employ metagenomic screening with PCR primers targeting Herbimycin biosynthetic gene clusters (e.g., polyketide synthase genes). Spiked soil samples with reference strains (e.g., 10³ CFU/g soil) to validate sensitivity .

- Combine with traditional culture methods (e.g., selective media for Streptomyces) to isolate strains, followed by LC-MS to confirm Herbimycin production .

Q. What protocols ensure this compound’s bioactivity and purity in experimental setups?

Methodological Answer:

- Purify compounds using reverse-phase HPLC and validate purity (>95%) via NMR and high-resolution mass spectrometry.

- Test bioactivity in dose-dependent assays (e.g., inhibition of cancer cell proliferation or weed growth) with negative controls (e.g., solvent-only treatments) .

Q. How should researchers design controlled experiments to evaluate this compound’s selectivity in agricultural applications?

Methodological Answer:

- Conduct pot experiments with target weeds (e.g., Amaranthus retroflexus) and crops (e.g., Zea mays). Apply this compound at varying concentrations (e.g., 100–1000 mg/L) and measure phytotoxicity via chlorophyll content and biomass comparisons .

- Include positive controls (e.g., commercial herbicides) and statistical analysis (ANOVA with post-hoc tests) to assess significance .

Q. What are the critical parameters for assessing this compound’s safety in non-target organisms?

Methodological Answer:

- Perform toxicokinetic studies in model organisms (e.g., retinal toxicity in rabbits via electroretinography) .

- Evaluate histological changes (e.g., retinal pigment epithelium integrity) and recovery potential post-treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in combinatorial therapy data involving this compound and apoptosis-inducing agents?

Methodological Answer:

- Use data-driven mathematical modeling to reconcile experimental discrepancies. For example, fit parameters (e.g., Src kinase activity inhibition by 98%) to apoptosis time-course data under constraints from single-agent vs. combination treatments .

- Validate models with steady-state assays (e.g., pre-treatment with this compound before adding staurosporine) to test predictive accuracy .

Q. What computational strategies are effective for modeling this compound’s interaction with tyrosine kinase pathways?

Methodological Answer:

- Develop kinetic models integrating enzyme-substrate dynamics (e.g., Michaelis-Menten equations for Bik ubiquitination). Calibrate parameters using degradation rates from parental vs. Src-transformed cells .

- Perform sensitivity analysis to identify critical nodes (e.g., Vmax of Src activity) influencing apoptotic outcomes .

Q. How can researchers validate this compound’s selective inhibition mechanisms in heterogeneous cell populations?

Methodological Answer:

Q. What methodologies address reproducibility challenges in this compound studies, such as inconsistent bioactivity data?

Methodological Answer:

- Standardize batch-to-batch variability by documenting synthesis protocols (e.g., fermentation conditions for Streptomyces) and raw data transparency .

- Adopt literature replication frameworks : Re-run key experiments (e.g., Bik degradation assays) with explicit protocols for equipment settings and statistical thresholds .

Q. How can multi-omics data be integrated to elucidate this compound’s biosynthesis in microbial hosts?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.